Maslinic acid

Catalog No.
S594044
CAS No.
4373-41-5
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maslinic acid

CAS Number

4373-41-5

Product Name

Maslinic acid

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1

InChI Key

MDZKJHQSJHYOHJ-LLICELPBSA-N

Solubility

Solubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C
In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL
Sparingly soluble in aqueous buffers

Synonyms

bredemolic acid, maslic acid, maslinic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C

Maslinic acid is a pentacyclic triterpene acid, chemically classified as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.7 g/mol. It is primarily extracted from the leaves and fruits of the olive tree (Olea europaea) and has been identified in over 30 plant species, including Lagerstroemia speciosa and Crataegus oxyacantha. Maslinic acid is characterized by its low toxicity and significant biological activity, making it a candidate for various therapeutic applications .

Research suggests MA exerts its biological effects through various mechanisms, including:

  • Antioxidant activity: MA scavenges free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory effects: MA may suppress the production of pro-inflammatory cytokines, reducing inflammation [].
  • Anticancer properties: MA has been shown to induce cell death (apoptosis) in various cancer cell lines [, ]. The exact mechanisms are still being elucidated but may involve cell cycle arrest and hindering angiogenesis (blood vessel formation) in tumors.

These mechanisms require further investigation, but the current evidence suggests MA's potential for various health benefits.

While generally considered safe, high doses of MA might cause gastrointestinal discomfort []. Further research is needed to determine its long-term safety and potential drug interactions.

  • Anti-cancer activity

    Numerous studies have explored the anti-cancer potential of MA against various cancer types, including colon, lung, pancreatic, and prostate cancer []. The proposed mechanisms of action involve inhibiting cell proliferation, inducing apoptosis (programmed cell death), and blocking angiogenesis (blood vessel formation) in tumors [].

  • Anti-inflammatory and neuroprotective effects

    MA exhibits anti-inflammatory properties by regulating inflammatory pathways and reducing oxidative stress. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease, where chronic inflammation plays a significant role.

  • Cardioprotective and metabolic regulation

    Research suggests that MA might offer benefits for heart health by lowering blood lipids, preventing the harmful oxidation of lipids, and regulating blood sugar levels. These properties potentially contribute to the prevention and management of cardiovascular diseases and diabetes.

  • Other potential applications

    Studies are investigating the potential of MA in treating various other conditions, including liver diseases, epilepsy, and skin disorders.

Typical of triterpenes. It can undergo oxidation, reduction, and esterification. For instance, maslinic acid reacts with acetic anhydride in the presence of concentrated sulfuric acid to produce distinct color changes, which can be used to identify the compound. Furthermore, maslinic acid has been shown to inhibit serine proteases, which are crucial for HIV propagation .

Maslinic acid has demonstrated a wide range of biological activities:

  • Antioxidant Properties: It exhibits antioxidant capabilities against reactive oxygen and nitrogen species, contributing to cellular protection .
  • Anti-inflammatory Effects: Maslinic acid suppresses pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in murine macrophages .
  • Antitumor Activity: It has been shown to inhibit the proliferation of various cancer cell lines, including lung, colon, ovarian, gastric, and breast cancers. The compound promotes apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .
  • Antidiabetic Effects: Maslinic acid enhances glucose metabolism by inhibiting glycogen phosphorylase in liver cells .

Maslinic acid can be synthesized through various methods:

  • Extraction from Natural Sources: The most common method involves extracting maslinic acid from olive leaves or pomace using solvents like ethanol or ethyl acetate. Optimal extraction conditions typically involve temperatures around 65–70 °C with specific material-to-solvent ratios .
  • Ultrasound-Assisted Extraction: This method enhances extraction efficiency while minimizing thermal degradation of the compound .
  • Supercritical Fluid Extraction: Utilizing carbon dioxide as a solvent at high pressures allows for effective extraction without using harmful organic solvents .
  • Chemical Synthesis: Laboratory synthesis can also be achieved starting from simpler triterpenes through cyclization and functional group modifications.

Maslinic acid has several potential applications:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, maslinic acid is being explored as a therapeutic agent for various diseases, including diabetes and cancer .
  • Nutraceuticals: Its antioxidant properties make it suitable for dietary supplements aimed at promoting health and preventing diseases.
  • Cosmetics: The compound's skin-protective effects have led to its incorporation into cosmetic formulations .

Research indicates that maslinic acid enhances the efficacy of established anticancer drugs like doxorubicin by inhibiting drug efflux transporters, thereby increasing intracellular drug accumulation . Additionally, studies suggest that maslinic acid may interact with glutamate transporters in the brain, potentially offering neuroprotective benefits .

Maslinic acid belongs to a broader class of triterpenes known as oleananes. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeKey ActivitiesUnique Features
Oleanolic AcidPentacyclic TriterpeneAnti-inflammatory, hepatoprotectiveCommonly found in olives; lower cytotoxicity
Ursolic AcidPentacyclic TriterpeneAntioxidant, anti-cancerExhibits stronger anti-cancer effects than maslinic acid
Betulinic AcidPentacyclic TriterpeneAntiviral, anti-cancerKnown for its potent antiviral properties
GlycyrrhizinTriterpenoid GlycosideAnti-inflammatory, hepatoprotectiveDerived from licorice; acts through different pathways

Maslinic acid is unique due to its specific structural features that confer distinct biological activities not fully replicated by other similar compounds. Its combination of low toxicity and diverse pharmacological effects positions it as a promising candidate for future therapeutic developments.

Molecular Formula and Physical Properties

Maslinic acid is a pentacyclic triterpenoid compound with the molecular formula C₃₀H₄₈O₄ and a molecular weight of 472.70 grams per mole [1] [2] [3]. The compound exhibits characteristic physical properties that define its crystalline nature and chemical behavior. Maslinic acid appears as a white to off-white crystalline solid powder under standard conditions [6] [7]. The compound belongs to the class of pentacyclic triterpenes, specifically classified as a dihydroxy triterpenoid with a 6-6-6-6-6 fused pentacyclic structure [9] [10].

The fundamental molecular composition includes 30 carbon atoms grouped in five cycles, with seven methyl groups, two hydroxyl groups positioned at carbons 2 and 3, and one carboxyl group located at carbon 28 [10]. The compound demonstrates a highly hydrophobic nature due to its extensive aliphatic structure and limited polar functional groups [7]. The density of maslinic acid has been predicted to be 1.14 ± 0.1 grams per cubic centimeter [7].

PropertyValueReference
Molecular FormulaC₃₀H₄₈O₄ [1] [2] [3]
Molecular Weight472.70 g/mol [1] [2] [3]
AppearanceCrystalline solid powder [6] [7]
ColorWhite to off-white [7]
Density (predicted)1.14 ± 0.1 g/cm³ [7]

Structural Characteristics and Conformational Analysis

Maslinic acid possesses a pentacyclic triterpenoid structure based on the oleanane backbone, specifically identified as olean-12-ene substituted by hydroxy groups at positions 2 and 3 and a carboxyl group at position 28 [1] [2]. The structural framework consists of five interconnected rings forming a rigid, three-dimensional architecture characteristic of triterpenes [9]. The compound features a double bond between carbons 12 and 13, which contributes to its structural rigidity and defines the olefinic character within the molecule [7] [10].

The conformational analysis reveals that maslinic acid adopts a stable chair-like conformation for each of its cyclohexane rings, minimizing steric interactions between substituents [9]. The two hydroxyl groups at positions 2 and 3 adopt specific stereochemical orientations, with the 2-position hydroxyl in the alpha configuration and the 3-position hydroxyl in the beta configuration [8] [11]. This specific arrangement allows for intramolecular hydrogen bonding, which stabilizes the overall molecular conformation [9].

Self-assembly studies have demonstrated that maslinic acid can form bilayer vesicular structures through intermolecular hydrogen bonding, with the H-bonded dimeric structure measuring 2.62 nanometers in length [9]. X-ray diffraction studies have confirmed this bilayer arrangement, showing sharp peaks at 2θ = 3.37° corresponding to the d-spacing of 2.62 nanometers [9].

Stereochemistry and Isomeric Forms

Maslinic acid exhibits absolute stereochemistry with nine defined stereocenters out of nine possible positions [8]. The compound possesses the specific stereochemical designation as (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid [11]. The stereochemical configuration at carbon 2 places the hydroxyl group in the alpha position (below the plane of the ring), while the hydroxyl group at carbon 3 occupies the beta position (above the plane of the ring) [8] [11].

The stereochemical arrangement significantly influences the biological activity and physical properties of the compound [8]. The defined stereocenters create a chiral environment that affects molecular recognition and interaction with biological targets [8]. No E/Z centers are present in the molecule due to the specific nature of the double bond in the triterpene framework [8].

Isomeric considerations include the relationship to other triterpenes such as oleanolic acid and arjunolic acid, which share similar backbone structures but differ in the number and position of hydroxyl groups [9]. Maslinic acid represents the dihydroxy variant, while oleanolic acid contains one hydroxyl group and arjunolic acid contains three hydroxyl groups [9]. The delta-maslinic acid isomer has been identified as a related triterpenoid structure [5].

Complete Nuclear Magnetic Resonance Spectroscopic Profile

¹H Nuclear Magnetic Resonance Assignment

The proton Nuclear Magnetic Resonance spectrum of maslinic acid has been completely assigned using high-resolution multidimensional Nuclear Magnetic Resonance spectroscopy techniques [14] [16]. The spectrum exhibits characteristic signals for the various proton environments within the pentacyclic structure [17]. The olefinic proton at position 12 provides a distinct triplet at δ 5.30 parts per million with a coupling constant of 3.5 hertz, serving as a starting point for structural elucidation [14].

The two hydroxyl-bearing carbons produce diagnostic signals, with the proton at carbon 2 (H-2β) appearing as a doublet of doublets at δ 2.73 parts per million with coupling constants of 4.5 and 10.0 hertz [17]. The proton at carbon 3 (H-3α) manifests as a doublet of doublets at δ 3.41 parts per million with similar coupling constants [17]. These signals confirm the dihydroxy nature of the compound and provide information about the stereochemical environment.

The methyl groups distributed throughout the structure exhibit singlet signals in the aliphatic region between δ 0.70 and 1.09 parts per million [17]. Specifically, the methyl groups appear at the following chemical shifts: CH₃-23 at δ 0.87, CH₃-24 at δ 0.75, CH₃-25 at δ 0.87, CH₃-26 at δ 0.70, CH₃-27 at δ 1.09, CH₃-29 at δ 0.88, and CH₃-30 at δ 0.91 parts per million [17].

PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (Hz)Assignment
H-2β2.73ddJ = 4.5, 10.0H at C-2
H-3α3.41ddJ = 4.5, 10.0H at C-3
H-125.17tJ = 3.5Olefinic proton
CH₃-230.87s-Methyl at C-4
CH₃-240.75s-Methyl at C-4
CH₃-250.87s-Methyl at C-10
CH₃-260.70s-Methyl at C-8
CH₃-271.09s-Methyl at C-14
CH₃-290.88s-Methyl at C-17
CH₃-300.91s-Methyl at C-20

¹³C Nuclear Magnetic Resonance Assignment

The carbon-13 Nuclear Magnetic Resonance spectrum of maslinic acid provides comprehensive information about all 30 carbon atoms in the molecule [14] [16] [17]. The carboxylic acid carbon (C-28) appears characteristically downfield at δ 178.3 parts per million, confirming the presence of the carboxyl functionality [17] [18]. The olefinic carbons C-12 and C-13 resonate at δ 122.7 and 143.6 parts per million, respectively, indicating the presence of the double bond in the triterpene framework [17] [18].

The hydroxyl-bearing carbons exhibit distinctive chemical shifts consistent with their oxygenated environment [17]. Carbon 2, bearing the alpha-hydroxyl group, resonates at δ 68.1 parts per million, while carbon 3, with the beta-hydroxyl group, appears at δ 82.2 parts per million [17]. The significant difference in chemical shifts reflects the different stereochemical environments and potential hydrogen bonding interactions [17].

The quaternary carbons throughout the structure appear at various chemical shifts reflecting their different environments [17]. Notable quaternary carbons include C-4 at δ 38.3, C-8 at δ 39.5, C-10 at δ 38.2, C-14 at δ 41.9, C-17 at δ 45.8, and C-20 at δ 30.6 parts per million [17]. The methyl carbons resonate in the expected aliphatic region between δ 15.3 and 32.9 parts per million [17].

PositionChemical Shift (δ ppm)Assignment
C-138.9Methylene
C-268.1CH-OH
C-382.2CH-OH
C-438.3Quaternary C
C-555.1CH
C-12122.7CH olefinic
C-13143.6Quaternary C olefinic
C-28 (COOH)178.3Carboxylic acid
C-2327.8CH₃
C-2415.6CH₃
C-2932.9CH₃
C-3023.9CH₃

³¹P Nuclear Magnetic Resonance Determination

The phosphorus-31 Nuclear Magnetic Resonance methodology for maslinic acid analysis involves derivatization with phosphitylating reagents to enable detection and quantification [14] [27]. The technique utilizes 2-chloro-4,4,5,5-tetramethyldioxaphospholane as the derivatizing agent, which reacts specifically with hydroxyl and carboxyl groups to form phosphitylated derivatives [27] [35].

Upon phosphitylation, maslinic acid produces three distinct signals in the phosphorus-31 Nuclear Magnetic Resonance spectrum corresponding to the two hydroxyl groups and one carboxyl group [27]. The phosphitylated hydroxyl groups can be distinguished through two-dimensional gradient-H-P-HMQC spectroscopy, which correlates the phosphorus signals with their corresponding proton environments [27]. The phosphitylated hydroxyl at carbon 2 correlates with the proton signal at δ 4.26 parts per million, while the hydroxyl at carbon 3 correlates with the proton at δ 3.63 parts per million [27].

The phosphorus-31 Nuclear Magnetic Resonance chemical shifts for the phosphitylated derivatives appear in characteristic regions based on the nature of the derivatized functional group [27] [35]. The methodology provides excellent accuracy and repeatability for quantitative analysis, with relative standard deviations typically below 4% for major components [27]. The technique requires careful attention to reaction time and temperature, as the phosphitylated derivatives can decompose in a time-dependent manner [27].

Physicochemical Properties

Solubility Characteristics

Maslinic acid exhibits distinct solubility patterns that reflect its hydrophobic triterpene structure and limited polar functional groups [6] [22] [23]. The compound demonstrates poor aqueous solubility, being essentially insoluble in water and only sparingly soluble in aqueous buffer systems [22]. This limited water solubility necessitates the use of organic co-solvents or specialized formulation approaches for aqueous applications [22].

In organic solvents, maslinic acid shows variable solubility depending on solvent polarity and hydrogen bonding capacity [22] [23]. The compound exhibits good solubility in dimethyl sulfoxide at 20 milligrams per milliliter and dimethyl formamide at 15 milligrams per milliliter [22]. Ethanol provides limited solubility at approximately 0.5 milligrams per milliliter, while acetone dissolves the compound at 1 milligram per milliliter, producing a clear, colorless solution [7] [22].

Maslinic acid demonstrates complete insolubility in petroleum ether but shows good solubility in ethyl acetate, benzene, and chloroform [23]. For maximum solubility in aqueous buffer systems, the recommended approach involves initial dissolution in dimethyl sulfoxide followed by dilution with the aqueous buffer of choice [22]. Using this method, maslinic acid achieves a solubility of approximately 0.3 milligrams per milliliter in a 1:2 solution of ethanol and phosphate-buffered saline [22].

SolventSolubilityNotes
WaterInsoluble/sparingly solubleSparingly soluble in aqueous buffers
Ethanol0.5 mg/mLLow solubility
DMSO20 mg/mLGood solubility
Dimethyl formamide15 mg/mLGood solubility
Acetone1 mg/mLClear, colorless solution
Petroleum etherInsolublePoor solubility
Ethyl acetateSolubleGood solubility
BenzeneSolubleGood solubility
ChloroformSolubleGood solubility

Melting and Boiling Points

Maslinic acid exhibits well-defined thermal transition points that reflect its crystalline structure and intermolecular interactions [6] [7] [23] [26]. The melting point of maslinic acid has been reported with slight variations across different sources, generally falling within the range of 249-269°C [1] [6] [7] [23] [26]. The most frequently cited melting point range is 266-268°C, representing the temperature at which the crystalline structure undergoes transition to the liquid phase [6] [23].

Some sources report a slightly lower melting point of 249-250°C, while others indicate values of 255°C or 267-269°C [1] [7] [26]. These variations may reflect differences in purity, crystalline form, or measurement conditions [1] [7] [26]. The relatively high melting point is consistent with the rigid pentacyclic structure and potential intermolecular hydrogen bonding between hydroxyl and carboxyl groups [6] [23].

The boiling point of maslinic acid has been predicted using computational methods rather than experimental determination, given the compound's tendency to decompose at high temperatures [7] [26]. The predicted boiling point is 570.0 ± 50.0°C, though this value represents a theoretical calculation rather than an experimentally observed transition [7] [26]. The high predicted boiling point reflects the substantial intermolecular forces and molecular complexity of the pentacyclic structure [7].

Stability and Degradation Patterns

Maslinic acid demonstrates good chemical stability under standard storage conditions when properly handled and stored [22] [30]. The compound is supplied as a crystalline solid with a stability of at least four years when stored at -20°C under appropriate conditions [22]. The recommended storage temperature range is between -20°C and 2-8°C to maintain chemical integrity over extended periods [22] [26].

Thermal stability studies indicate that maslinic acid maintains its structure at moderate temperatures but may undergo degradation at elevated temperatures [30] [31]. Formulation stability studies have shown that maslinic acid remains stable in various solvent systems for extended periods under controlled conditions [30]. In cosmetic formulations containing propylene glycol, the compound demonstrated stability for 90 days at room temperature, 40°C, and 50°C [30].

The compound exhibits hygroscopic properties, indicating a tendency to absorb moisture from the environment [7]. This characteristic necessitates careful handling and storage in moisture-controlled environments to prevent degradation or crystalline form changes [7]. Stability monitoring has revealed that particles may appear in certain formulations after three months, though these do not significantly impact product performance [30].

Degradation patterns indicate that maslinic acid is sensitive to extreme pH conditions and prolonged exposure to light [25] [31]. The compound maintains stability in the physiological pH range but may undergo hydrolytic degradation under strongly acidic or basic conditions [25]. Oxidative degradation may occur upon prolonged exposure to air and light, making storage under inert atmospheres preferable for long-term stability [22].

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

6.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Density

1.15 g/cu cm

LogP

log Kow = 6.82 (est)

Melting Point

249 - 250 °C

UNII

E233J88OHQ

Mechanism of Action

Maslinic acid, a pentacyclic triterpene found in the protective wax-like coating of the leaves and fruit of Olea europaea L., is a promising agent for the prevention of colon cancer. Investigators have shown /previously/ that maslinic acid inhibits cell proliferation to a significant extent and activates mitochondrial apoptosis in colon cancer cells. /This study/ investigated... this compound's apoptotic molecular mechanism. /Investigators/ used HT29 adenocarcinoma cells. Changes /in/ genotoxicity were analyzed by single-cell gel electrophoresis (comet assay). The cell cycle was determined by flow cytometry. Finally, changes in protein expression were examined by western blotting. Student's t-test was used for statistical comparison. HT29 cells treated with maslinic acid showed significant increases in genotoxicity and cell-cycle arrest during the G0/G1 phase after 72 hours treatment and an apoptotic sub-G0/G1 peak after 96 hours... the anti-tumoral activity of maslinic acid might proceed via p53-mediated apoptosis by acting upon the main signaling components that lead to an increase in p53 activity and the induction of the rest of the factors that participate in the apoptotic pathway. /Investigators/ found that in HT29 cells maslinic acid activated the expression of c-Jun NH2-terminal kinase (JNK), thus inducing p53. Treatment of tumor cells with maslinic acid also resulted in an increase in the expression of Bid and Bax, repression of Bcl-2, release of cytochrome-c and an increase in the expression of caspases -9, -3, and -7. Moreover, maslinic acid produced belated caspase-8 activity, thus amplifying the initial mitochondrial apoptotic signaling. All these results suggest that maslinic acid induces apoptosis in human HT29 colon-cancer cells through the JNK-Bid-mediated mitochondrial apoptotic pathway via the activation of p53...
Maslinic acid (2-alpha, 3-beta-dihydroxyolean-12-en-28-oic acid) is a natural triterpenoid compound from Olea europaea. This compound prevents oxidative stress and pro-inflammatory cytokine generation in vitro. This study ...investigated the anti-inflammatory effects of maslinic acid in central nervous system by using rat astrocyte cultures stimulated with lipopolysaccharide (LPS). /It/ evaluated different proteins implicated in the nuclear factor kappa B (NF-kappa B) signal transducer pathway employing Western blot and quantitative real time PCR techniques. Results demonstrated that maslinic acid treatment exerted potent anti-inflammatory action by inhibiting the production of Nitric Oxide and tumor necrosis factor alpha (TNF-alpha). Western blot analysis showed that maslinic acid treatment attenuated LPS-induced translocation of NF-kappa B p65 subunit to the nucleus and prevented LPS-induced I kappa B alpha phosphorylation in a concentration-dependent manner, Moreover, maslinic acid significantly suppressed the expression of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) at protein and mRNA levels. These results suggest that maslinic acid can potentially reduce neuroinflammation by inhibiting NF-kappa B signal transducer pathway in cultured cortical astrocytes.
Activation of NF-kappaB and MAPK/activator protein 1 (AP-1) signaling pathways by receptor activator NF-kappaB ligand (RANKL) is essential for osteoclast activity. Targeting NF-kappaB and MAPK/AP-1 signaling to modulate osteoclast activity has been a promising strategy for osteoclast-related diseases. /This study/ examined the effects of maslinic acid (MA), a pentacyclic triterpene acid that is widely present in dietary plants, on RANKL-induced osteoclastogenesis, osteoclast function, and signaling pathways by in vitro and in vivo assay systems. In mouse bone marrow monocytes (BMMs) and RAW264.7 cells, MA inhibited RANKL-induced osteoclastogenesis in a dose-dependent manner within nongrowth inhibitory concentration, and MA decreased osteoclastogenesis-related marker gene expression, including TRACP, MMP9, c-Src, CTR, and cathepsin K. Specifically, MA suppressed osteoclastogenesis and actin ring formation at early stage. In ovariectomized mice, administration of MA prevented ovariectomy-induced bone loss by inhibiting osteoclast activity. At molecular levels, MA abrogated the phosphorylation of MAPKs and AP-1 activity, inhibited the Ikappa Balpha phosphorylation and degradation, blocked NF-kappaB/p65 phosphorylation, nuclear translocation, and DNA-binding activity by downregulating RANK expression and blocking RANK interaction with TRAF6. Together /this/ data demonstrate that MA suppresses RANKL-induced osteoclastogenesis through NF-kappa B and MAPK/AP-1 signaling pathways and that MA is a promising agent in the treatment of osteoclast-related diseases such as osteoporosis.

Vapor Pressure

2.3X10-15 mm Hg at 25 °C (est)

Other CAS

4373-41-5

Wikipedia

Maslinic_acid
4,4'-Dihydroxybenzophenone

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

General Manufacturing Information

... Interest for maslinic acid has increased because of its beneficial effects on health, which include antitumoral, antidiabetic, and antioxidant activities. Moreover, it has been attributed to anti-HIV and antiparasitic effects as well as vasorelaxant and stimulant of growth and protein-turnover properties.
Malinic acid is available as a dietary supplement as being a strong antioxidant and natural anti-inflammatory; available in consumer products such as olive oil, high protein fiber bars and skin care lotion products

Analytic Laboratory Methods

A simple GC-MS method for the simultaneous determination of betulinic, corosolic, maslinic, oleanolic and ursolic acids was developed.
Triterpenic acids, such as maslinic acid and oleanolic acid, are commonly found in olive fruits and have been associated with many health benefits. The drying and extraction methods, as well as the solvents used, are critical factors in the determination of their concentration in plant tissues. Thus, there is an emerging need for standardization of an efficient extraction protocol that determines triterpenic acid content in olive fruits. To evaluate common extraction methods of triterpenic acids from olive fruits and to determine the effect of the drying method on their content in order to propose an optimum protocol for their quantification. The efficacy of different drying and extraction methods was evaluated through the quantification of maslinic acid and oleanolic acid contents using the reversed-phase HPLC technique. Data showed that ultrasonic assisted extraction with ethanol or a mixture of ethanol:methanol (1:1, v/v) resulted in the recovery of significantly higher amounts of triterpenic acids than other methods used. The drying method also affected the estimated triterpenic acid content; frozen or lyophilized olive fruit material gave higher yields of triterpenic acids compared with air-dried material at both 35 degrees C and 105degrees C...
A liquid chromatography-mass spectrometry method was developed and validated for the quantitative determination of seven triterpenoids, 3-beta-O-alpha-L-arabinopyranosylsiaresinolic acid-28-O-beta-D-glucopyranosyl ester, ziyuglycoside I, pomolic acid, maslinic acid, colosic acid, oleanolic acid and ursolic acid in Pyrola decorata H. Andres. Chromatographic separation was achieved on a Hypersil C18 column using isocratic elution followed by a linear gradient elution of methanol and water as mobile phase. The analytes were ionized by atmospheric pressure chemical ionization source and determined on selected ion monitoring mode. All analytes showed good linearity (r2 > or = 0.9984) within the test ranges and the recovery rates were 94.5% - 103.3%. Satisfactory precision and reproducibility were obtained with relative standard deviation less than 5%. The method was simple, accurate and performed well in application to the determination of twenty commercial samples of P. decorata collected from different regions of China. It could be used for the quality control of both plant materials and preparations of P. decorata.

Clinical Laboratory Methods

Maslinic acid, a pentacyclic triterpene from olives, has been reported to exert beneficial effects on health, including anticarcinogenic activity. Despite its importance, little is known about its bioavailability in both humans and animals. A fundamental step for this evaluation consisted of measuring this compound in blood. Therefore, a simple high-performance liquid chromatography (HPLC) method with diode array detection has been developed. Maslinic acid contained in plasma was extracted twice using ethyl acetate. After centrifugation, the organic fraction was evaporated to dryness and the residue was reconstituted with methanol/water (75:25, v/v) and analyzed by HPLC. The method was validated by obtaining a linear correlation (r2 = 0.999) and an average recovery of 99%. Precision expressed as the coefficient of variation ranged from 1.23 to 9.06%. The oral administration of maslinic acid (50 mg/kg) to rats and its subsequent detection in plasma showed that the method is suitable for absorption, distribution, and metabolism studies.

Dates

Modify: 2023-08-15

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